molecular formula C8H16N2O2 B3095409 trans-4-(4-Morpholinyl)-3-pyrrolidinol CAS No. 1262833-06-6

trans-4-(4-Morpholinyl)-3-pyrrolidinol

Cat. No.: B3095409
CAS No.: 1262833-06-6
M. Wt: 172.22
InChI Key: XTYNAFYREQNMKG-YUMQZZPRSA-N
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Description

trans-4-(4-Morpholinyl)-3-pyrrolidinol: is a chemical compound that features a morpholine ring attached to a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-4-(4-Morpholinyl)-3-pyrrolidinol typically involves the reaction of morpholine with a suitable pyrrolidine derivative. One common method involves the use of trans-4-hydroxy-L-proline as a starting material, which undergoes a series of reactions including cyclization and substitution to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: trans-4-(4-Morpholinyl)-3-pyrrolidinol can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form various alcohol derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the morpholine or pyrrolidine ring can be modified with different substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the morpholine or pyrrolidine rings .

Scientific Research Applications

Chemistry: In organic chemistry, trans-4-(4-Morpholinyl)-3-pyrrolidinol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .

Biology: Its ability to interact with biological targets makes it a valuable tool for probing biochemical pathways .

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases .

Industry: The compound is also used in various industrial applications, including the production of specialty chemicals and materials. Its versatility makes it suitable for use in different manufacturing processes .

Mechanism of Action

The mechanism of action of trans-4-(4-Morpholinyl)-3-pyrrolidinol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target of interest .

Comparison with Similar Compounds

  • trans-4-(4-Morpholinyl)cyclohexanol
  • trans-4-(4-Morpholinyl)cyclohexanone
  • trans-4-(4-Morpholinyl)-3-hydroxycyclohexane

Uniqueness: trans-4-(4-Morpholinyl)-3-pyrrolidinol is unique due to its combination of a morpholine ring and a pyrrolidine ring, which imparts distinct chemical and biological properties. This structural feature sets it apart from other similar compounds and contributes to its versatility in various applications .

Properties

IUPAC Name

(3S,4S)-4-morpholin-4-ylpyrrolidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2/c11-8-6-9-5-7(8)10-1-3-12-4-2-10/h7-9,11H,1-6H2/t7-,8-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTYNAFYREQNMKG-YUMQZZPRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2CNCC2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1[C@H]2CNC[C@@H]2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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